2,2,6,6-Tetramethyl-2,6-disilapiperidine
Description
2,2,6,6-Tetramethylpiperidine (CAS 768-66-1) is a bicyclic amine characterized by a piperidine ring substituted with four methyl groups at the 2,6-positions. Its molecular formula is C₉H₁₉N (MW: 141.26 g/mol), and it is a colorless liquid with a boiling point of 154–156°C . The steric hindrance from the methyl groups confers unique chemical stability, making it valuable as a non-nucleophilic base in organic synthesis and catalysis. It is commercially available (e.g., Thermo Scientific Chemicals) and used in polymer stabilization, ligand design, and as a precursor for nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) .
Properties
CAS No. |
53722-09-1 |
|---|---|
Molecular Formula |
C7H19NSi2 |
Molecular Weight |
173.40 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1,2,6-azadisilinane |
InChI |
InChI=1S/C7H19NSi2/c1-9(2)6-5-7-10(3,4)8-9/h8H,5-7H2,1-4H3 |
InChI Key |
VVNWHIYYCOBFMW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC[Si](N1)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2,2,6,6-tetramethylpiperidine backbone but differ in functional groups, leading to distinct properties and applications:
2,2,6,6-Tetramethyl-4-piperidone (TMPD; Triacetonamine)
- Molecular Formula: C₉H₁₇NO (MW: 155.24 g/mol; CAS 826-36-8) .
- Structure : A ketone derivative with a carbonyl group at the 4-position.
- Applications :
- Analytical Data : Quantified via HPLC (ODS C18 column, MeOH/H₂O mobile phase) with a detection limit of 7.8 μg .
Comparison with 2,2,6,6-Tetramethylpiperidine :
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)
- Molecular Formula: C₉H₁₈NO (MW: 156.25 g/mol; CAS 2564-83-2) .
- Structure : Nitroxide radical with an oxygen atom at the 1-position.
- Applications :
- Derivatives: Tempol (4-hydroxy-TEMPO), Tempamine (4-amino-TEMPO) .
Comparison with 2,2,6,6-Tetramethylpiperidine :
| Property | 2,2,6,6-Tetramethylpiperidine | TEMPO |
|---|---|---|
| Reactivity | Non-radical, basic | Radical, oxidizing |
| Applications | Base, ligand precursor | Redox catalysis |
| Biological Activity | Low | Modulates metalloproteins |
4-Amino-2,2,6,6-Tetramethylpiperidine (Tempamine)
Comparison with 2,2,6,6-Tetramethylpiperidine :
| Property | 2,2,6,6-Tetramethylpiperidine | 4-Amino Derivative |
|---|---|---|
| Functional Group | Amine | Amino |
| Use | Synthetic base | Biochemical probes |
Praseodymium 2,2,6,6-Tetramethyl-3,5-heptanedionate
Comparison with 2,2,6,6-Tetramethylpiperidine :
| Property | 2,2,6,6-Tetramethylpiperidine | Praseodymium Complex |
|---|---|---|
| Chemical Class | Organic amine | Organometallic |
| Application | Organic synthesis | Materials science |
Market and Industrial Relevance
- 2,2,6,6-Tetramethyl-4-piperidinol (a hydroxylated derivative) had a global market value projected to reach $XX Million by 2029, driven by demand in UV stabilizers and pharmaceuticals .
- 2,2,6,6-Tetramethylpiperidine is priced at $132–252 per 100 mL (98% purity), reflecting its niche synthetic utility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,6,6-Tetramethyl-2,6-disilapiperidine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions using silane precursors. Key parameters for optimization include temperature control (50–80°C), solvent selection (e.g., anhydrous THF or toluene), and stoichiometric ratios of reactants. Monitoring reaction progress via <sup>29</sup>Si NMR can help identify intermediate silane species and improve yields .
- Safety Note : Use inert atmosphere (N2 or Ar) to prevent moisture-sensitive intermediates from degrading .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Employ a combination of techniques:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity (e.g., methyl group signals at δ 0.5–1.5 ppm).
- Chromatography : GC-MS or HPLC with a C18 column to detect trace impurities.
- Elemental Analysis : Verify Si content (~18.5% theoretical) to assess purity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release volatile siloxanes under heat .
- Storage : Keep in sealed containers under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model Si–N bond dissociation energies and assess ligand stability in transition-metal complexes.
- Molecular Dynamics (MD) : Simulate steric effects of tetramethyl groups on substrate binding in catalytic cycles .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce <sup>15</sup>N or <sup>13</sup>C labels to distinguish overlapping signals in NMR spectra.
- Variable-Temperature Studies : Perform <sup>29</sup>Si NMR at low temperatures (−40°C) to slow dynamic processes and resolve split peaks .
- Case Study : For 4-Acetamido derivatives, conflicting NOESY data were resolved by correlating rotamer populations with DFT-predicted energy barriers .
Q. How does steric hindrance from the tetramethyl groups influence the compound’s application in asymmetric catalysis?
- Methodological Answer :
- Kinetic Studies : Compare turnover frequencies (TOFs) of catalysts with/without methyl groups to quantify steric effects.
- X-ray Diffraction : Analyze crystal structures to measure dihedral angles between Si–N bonds and adjacent substituents .
Data Analysis and Reporting Guidelines
Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?
- Methodological Answer :
- Standard Deviation (SD) : Calculate SD across ≥3 independent trials to assess variability.
- ANOVA : Use to identify significant differences between reaction conditions (e.g., solvent polarity effects) .
Q. How should researchers address discrepancies between theoretical and experimental Si–N bond lengths?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
